

"spectroscopic analysis (NMR, IR, Mass Spec) of Ethanol, 2-amino-, sulfate (salt)"

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Compound of Interest

Compound Name: Ethanol, 2-amino-, sulfate (salt)

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Spectroscopic Analysis of Ethanolamine Sulfate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Ethanol, 2-amino-, sulfate (salt)**, also known as ethanolamine sulfate. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides generalized experimental protocols for these techniques.

Introduction

Ethanolamine sulfate (CAS No: 56633-27-3) is an organic salt formed from the reaction of ethanolamine and sulfuric acid. As a compound containing both a primary amine and a primary alcohol, its characterization relies on a combination of spectroscopic techniques to confirm its structure and purity. This guide will explore the expected spectroscopic signatures of this salt.

While comprehensive, publicly available experimental spectra for ethanolamine sulfate are limited, this guide provides predicted data based on the well-documented spectra of the parent molecule, ethanolamine, and the known effects of protonation and the presence of a sulfate counter-ion.

Predicted Spectroscopic Data



The following tables summarize the expected quantitative data for the spectroscopic analysis of ethanolamine sulfate. The data for the free base, ethanolamine, is provided for comparison to highlight the anticipated spectral changes upon salt formation.

Table 1: Predicted ¹H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
Ethanolamine	D ₂ O	~3.81	t	-CH ₂ -OH	
~3.13	t	H ₂ N-CH ₂ -			
Ethanolamine Sulfate	D ₂ O	~4.0 - 4.2	t	-CH2-OH	Expected downfield shift due to protonation of the nearby amine.
~3.3 - 3.5	t	H3N ⁺ -CH2-	Expected downfield shift due to protonation.		

Note: In protic solvents, the -OH and -NH₂ protons of ethanolamine typically exchange with the solvent, and are often not observed or appear as a broad singlet. For the sulfate salt, the amine becomes a non-exchangeable -NH₃+ group, which may appear as a triplet if coupling to the adjacent methylene is resolved.

Table 2: Predicted ¹³C NMR Data



Compound	Solvent	Chemical Shift (δ) ppm	Assignment	Notes
Ethanolamine	D ₂ O	~60.3	-CH ₂ -OH	
~44.0	H ₂ N-CH ₂ -			
Ethanolamine Sulfate	D ₂ O	~58 - 60	-CH ₂ -OH	Minor shift expected.
~42 - 44	H₃N ⁺ -CH₂-	Minor shift expected.		

Table 3: Predicted IR Spectroscopy Data



Compound	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
Ethanolamine	O-H stretch	3200-3600	Strong, Broad	
N-H stretch	3250-3400	Medium (doublet)		_
C-H stretch	2850-2960	Medium		
N-H bend	1590-1650	Medium	_	
C-O stretch	1000-1260	Strong		
Ethanolamine Sulfate	O-H stretch	3200-3600	Strong, Broad	
N-H stretch (from NH₃+)	2800-3200	Strong, Broad	Overlaps with C- H and O-H stretches.	-
C-H stretch	2850-2960	Medium		_
N-H bend (from NH ₃ +)	1500-1600	Strong		
S=O stretch (sulfate)	1080-1130	Strong	Characteristic of the sulfate ion.[1]	
C-O stretch	1000-1260	Strong		_

Table 4: Predicted Mass Spectrometry Data



Ionization Mode	Predicted m/z	Assignment	Notes
ESI (+)	62.07	[C₂H8NO]+	Protonated ethanolamine [M+H]+. This is the most likely observation in the positive ion mode.
ESI (-)	97.0	[HSO ₄] ⁻	Bisulfate ion. Depending on the conditions, the sulfate counter-ion may be observed in the negative ion mode.
96.0	[SO ₄] ²⁻ /2	The sulfate dianion is less commonly observed directly.	

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a water-soluble organic salt like ethanolamine sulfate. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of ethanolamine sulfate.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium
 Oxide (D₂O). D₂O is a good choice due to the high polarity of the salt.
 - Vortex the sample until fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:



- o Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiment: Standard 1D proton experiment.
- Parameters:
 - Number of scans: 16-64 (adjust for desired signal-to-noise).
 - Relaxation delay (d1): 1-5 seconds.
 - Acquisition time: 2-4 seconds.
 - Solvent suppression may be necessary if a residual H₂O peak is large.
- ¹³C NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
 - Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay (d1): 2 seconds.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid ethanolamine sulfate sample directly onto the ATR crystal.
 - Use the pressure arm to ensure good contact between the sample and the crystal.



- FTIR Acquisition:
 - Instrument: FTIR spectrometer with an ATR accessory.
 - Parameters:
 - Scan range: 4000-400 cm⁻¹.
 - Number of scans: 16-32.
 - Resolution: 4 cm⁻¹.
 - The final spectrum should be displayed in absorbance or transmittance mode.

Mass Spectrometry

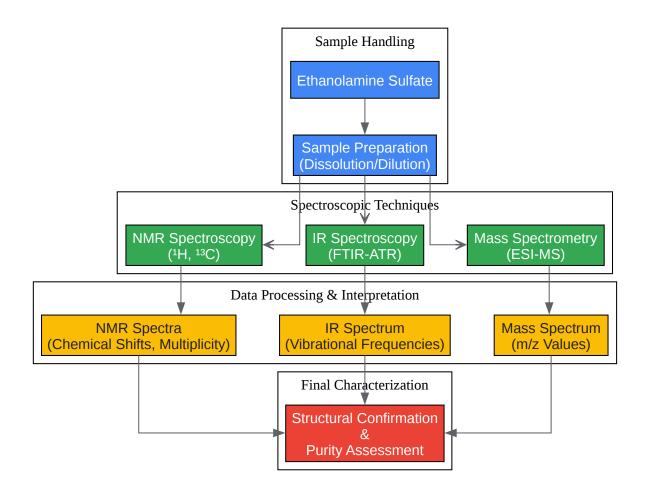
- Sample Preparation:
 - Prepare a dilute solution of ethanolamine sulfate (e.g., 1 mg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.
 - Further dilute this stock solution to a final concentration of approximately 1-10 μg/mL.
 - A small amount of a volatile acid (e.g., formic acid) may be added to the sample to promote protonation in positive ion mode.
- ESI-MS Acquisition:
 - Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Parameters (Direct Infusion):
 - Infuse the sample solution at a low flow rate (e.g., 5-10 μL/min).
 - Positive Ion Mode:
 - Scan a mass range of m/z 50-200.



- Optimize capillary voltage and source temperature for the instrument.
- Negative Ion Mode:
 - Scan a mass range of m/z 50-200.
 - Reverse the polarity of the source voltages.

Visualizations

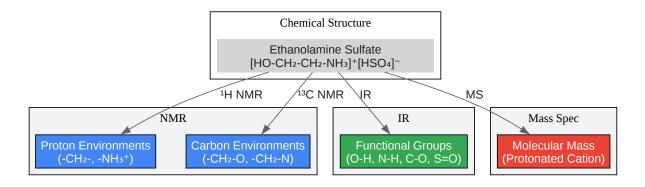
The following diagrams illustrate the logical workflow of the spectroscopic analysis process.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between chemical structure and spectroscopic output.

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References

- 1. ejournal.upi.edu [ejournal.upi.edu]
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